2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyrazole core substituted with a thiophene-containing thiazole moiety and a 4-ethoxyphenoxy group. Its design integrates multiple pharmacophores:
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-27-15-6-8-16(9-7-15)28-12-20(26)23-19-11-14(2)24-25(19)21-22-17(13-30-21)18-5-4-10-29-18/h4-11,13H,3,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYUEKUGWIYFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule notable for its diverse structural components, including ethoxyphenoxy, pyrazole, thiazole, and thiophene rings. These structural features suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 440.54 g/mol. The presence of various heterocycles contributes to its reactivity and solubility, which are crucial for biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the pyrazole ring.
- Introduction of the thiazole and thiophene moieties.
- Coupling with the ethoxyphenoxy group.
Optimization of these synthetic routes is essential to improve yield and purity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrazole and thiazole rings have shown promising cytotoxic effects against various cancer cell lines. In a study evaluating pyrazole derivatives, some compounds demonstrated IC50 values in the range of 60 nM to 580 nM against different cancer types, including gastric and liver cancers .
| Compound | Cancer Type | IC50 (nM) |
|---|---|---|
| 4c | Gastric | 60 |
| 4b | Liver | 428 |
| 6a | Liver | 399 |
These findings suggest that the incorporation of thiazole and pyrazole functionalities can enhance cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. For example, studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range for compounds with similar structures .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is noteworthy due to its ability to inhibit cyclooxygenase (COX) enzymes. Compounds with similar thiazole and pyrazole structures have been reported to exhibit strong COX inhibition, which is critical in managing inflammation-related diseases .
Case Studies
- Cytotoxicity Evaluation : In a study involving a series of pyrazole derivatives, compounds were tested against various cancer cell lines using the Brine-Shrimp Lethality Assay and MTT assays. The results indicated that many derivatives exhibited significant cytotoxicity, suggesting that further development could lead to effective anticancer agents .
- Antimicrobial Studies : A recent investigation into pyrazolyl-thiazole derivatives revealed that several compounds displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, along with antifungal activity against Candida albicans. The study utilized DPPH scavenging assays to assess antioxidant properties as well .
Scientific Research Applications
Biological Activities
Compounds with similar structural motifs have demonstrated a range of biological activities, including:
- Antimicrobial Activity : Many thiazole and pyrazole derivatives exhibit significant antibacterial and antifungal properties. The specific interactions of this compound with microbial targets warrant empirical investigation.
- Anticancer Properties : Heterocycles like thiazoles and pyrazoles have been associated with anticancer effects. Research into the compound's ability to inhibit cancer cell proliferation is critical.
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways could be explored in preclinical models.
Applications in Medicinal Chemistry
The unique combination of functional groups in 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide makes it a candidate for drug development in various therapeutic areas:
- Antibiotics : Given its potential antimicrobial activity, this compound could be developed as a novel antibiotic agent.
- Anticancer Agents : Its structural features suggest it may interact with cancer-related targets, making it suitable for further development as an anticancer drug.
- Anti-inflammatory Drugs : The compound may possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
Future Research Directions
Further research is necessary to elucidate the specific mechanisms of action of This compound . Key areas include:
- In vitro and In vivo Studies : Conducting detailed biological assays to assess pharmacodynamics and pharmacokinetics.
- Structure–Activity Relationship (SAR) : Investigating how changes in the molecular structure affect biological activity.
- Mechanistic Studies : Understanding the molecular interactions at play within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogues are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Bioactivity Trends: Thiophene-thiazole hybrids (target compound) exhibit superior binding to enzymes with aromatic pockets (e.g., kinases) compared to triazole or imidazole analogues .
Synthetic Challenges :
- The thiophene-thiazole-pyrazole scaffold requires stringent temperature control (60–80°C) to avoid side reactions, unlike simpler triazole derivatives .
Q & A
Basic: What synthetic strategies are recommended for constructing the heterocyclic core of this compound?
Answer:
The compound’s core integrates pyrazole, thiazole, and thiophene moieties. Key synthetic approaches include:
- Pyrazole formation : Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions .
- Thiazole-thiophene linkage : Coupling 2-aminothiazole derivatives with thiophene-containing aldehydes via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .
- Acetamide bridge : Reacting chloroacetyl chloride with a pyrazole-amine intermediate in dioxane with triethylamine as a base .
Example procedure: For the thiazole-thiophene subunit, use 2-bromo-4-(thiophen-2-yl)thiazole and a pyrazole-amine in Pd-catalyzed coupling (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C) .
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
Answer:
- 1H/13C NMR : Assign peaks for the ethoxyphenoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), thiophene protons (δ 6.8–7.5 ppm), and pyrazole NH (δ 10–12 ppm) .
- IR spectroscopy : Confirm acetamide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
- Elemental analysis : Validate purity (>95%) by matching experimental vs. calculated C/H/N/S percentages .
- X-ray crystallography (if crystals form): Resolve stereoelectronic effects, as demonstrated for related pyrazole-thiophene hybrids .
Advanced: How can computational modeling predict bioactivity and guide SAR studies?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cyclooxygenase-2 or kinase enzymes). Compare docking scores of analogs to identify critical substituents (e.g., ethoxyphenoxy vs. methoxyphenoxy) .
- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate binding modes .
Advanced: How to address low yields in the final acetamide coupling step?
Answer:
Common pitfalls and solutions:
- Solvent choice : Replace dioxane with DMF or THF to enhance solubility of intermediates .
- Base optimization : Substitute triethylamine with DBU (1,8-diazabicycloundec-7-ene) for milder conditions .
- Stoichiometry : Use 1.2 equivalents of chloroacetyl chloride to ensure complete reaction with the pyrazole-amine .
- Workup : Precipitate the product by adding ice-water instead of room-temperature water to minimize side reactions .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Re-evaluate IC₅₀ values under uniform conditions (e.g., cell line, incubation time, DMSO concentration) .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
- Off-target profiling : Screen against kinase panels or GPCR libraries to identify unintended interactions .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethoxy with fluorine) to isolate pharmacophoric elements .
Basic: What are the key considerations for optimizing reaction conditions for scale-up?
Answer:
- Catalyst loading : Reduce Pd catalyst from 5% to 1–2% for cost-effective cross-coupling .
- Solvent recycling : Use toluene or EtOH for greener processes and easier recovery .
- Temperature control : Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 120°C vs. 12 hrs reflux) .
Advanced: How to design a stability study for this compound under physiological conditions?
Answer:
- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hrs, monitoring degradation via HPLC .
- Light/oxygen sensitivity : Store samples in amber vials under argon and assess oxidation byproducts via LC-MS .
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures and inform storage guidelines .
Basic: What are the safety and handling protocols for intermediates with reactive functional groups?
Answer:
- Chloroacetyl chloride : Use in a fume hood with PPE (gloves, goggles); quench excess reagent with aqueous NaHCO₃ .
- Thiophene derivatives : Avoid exposure to strong oxidizers (risk of exothermic decomposition) .
- Pyrazole intermediates : Store under inert gas to prevent moisture-induced hydrolysis .
Table 1: Representative Spectral Data for Key Intermediates
| Intermediate | 1H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Pyrazole-amine | 10.2 (s, 1H, NH), 6.9–7.4 (m, Ar-H) | 1680 (C=O), 1550 (C=N) |
| Thiazole-thiophene | 7.8 (s, 1H, thiazole-H), 7.1–7.3 (thiophene-H) | 1600 (C=C) |
| Final acetamide | 2.1 (s, 3H, CH₃), 4.1 (q, 2H, OCH₂) | 1660 (amide C=O) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
